

Application Notes and Protocols for Mouse Urotensin II ELISA Kit

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Urotensin II, mouse

Cat. No.: B15603788

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For the Quantitative Determination of Mouse Urotensin II in Plasma Samples

These application notes provide a detailed protocol and supporting information for the quantification of mouse Urotensin II (U-II) in plasma samples using a competitive enzyme-linked immunosorbent assay (ELISA) kit. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Urotensin II (U-II) is a cyclic neuropeptide and the endogenous ligand for the G protein-coupled receptor, UTS2R (also known as GPR14).^{[1][2]} Initially identified as a potent vasoconstrictor, U-II is now recognized for its diverse physiological and pathological roles in various systems, including the cardiovascular, renal, and central nervous systems.^{[3][4][5]} In mice, U-II has been shown to stimulate plasma extravasation, indicating its involvement in vascular permeability.^{[4][6][7]} Elevated plasma levels of U-II have been associated with several disease states in mammals, such as hypertension, atherosclerosis, and heart failure, making it a significant biomarker for cardiovascular research.^{[3][8]} This ELISA kit provides a sensitive and specific method for the quantitative measurement of mouse U-II in plasma, facilitating research into its biological functions and its role in disease.

Principle of the Assay

This assay is a competitive ELISA. The microplate is pre-coated with a monoclonal antibody specific for mouse U-II. During the assay, U-II in the standards and samples competes with a fixed amount of biotinylated U-II for binding sites on the pre-coated antibody. After incubation and washing, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the captured biotinylated U-II. The unbound conjugate is removed by washing, and a substrate solution is added. The resulting color development is inversely proportional to the amount of U-II in the sample. The reaction is stopped, and the absorbance is measured at 450 nm. A standard curve is generated by plotting the absorbance values against the corresponding concentrations of the U-II standards, which is then used to determine the concentration of U-II in the unknown samples.^[9]

Data Presentation

Standard Curve

A typical standard curve is generated using a four-parameter logistic (4-PL) curve fit. The following table represents an example of the data used to generate a standard curve.

Standard Concentration (ng/mL)	Optical Density (OD) at 450 nm
1000	0.250
250	0.550
62.5	1.100
15.6	1.800
3.9	2.300
0.98	2.600
0.24	2.800
0	3.000

Kit Performance Characteristics

Parameter	Specification
Assay Range	0.1 - 1,000 ng/mL[3][10]
Sensitivity	0.3 ng/mL[3][10]
Sample Type	Mouse Plasma, Serum, Cell Culture Supernatants[3][10]
Recommended Dilution for Mouse Plasma	1:2[3][10]
Specificity	High specificity for mouse Urotensin-2 with no significant cross-reactivity with related molecules.

Experimental Protocols

Materials and Equipment

Materials Provided:

- Pre-coated 96-well strip microplate
- Wash Buffer Concentrate
- Standard Peptide (lyophilized)
- Assay Diluent
- Biotinylated Peptide
- HRP-Streptavidin Conjugate
- TMB One-Step Substrate
- Stop Solution
- Plate Sealers

Materials Required but Not Provided:

- Deionized or distilled water
- Precision pipettes and tips
- Graduated cylinders
- Tubes for standard and sample dilutions
- Microplate reader capable of measuring absorbance at 450 nm
- Orbital shaker
- Absorbent paper
- Data analysis software capable of four-parameter logistic regression (e.g., SigmaPlot)[\[3\]](#)[\[10\]](#)

Reagent Preparation

- **Wash Buffer:** Dilute the concentrated Wash Buffer with deionized or distilled water as instructed in the kit manual.
- **Standard Curve Preparation:** Reconstitute the lyophilized Standard Peptide with Assay Diluent to create a stock solution. Prepare serial dilutions of the stock solution in Assay Diluent to generate the standard curve concentrations (e.g., 1000, 250, 62.5, 15.6, 3.9, 0.98, 0.24, and 0 ng/mL).
- **Biotinylated Peptide and HRP-Streptavidin:** Prepare working solutions of the Biotinylated Peptide and HRP-Streptavidin conjugate by diluting the concentrated stocks in Assay Diluent as per the kit instructions. Prepare these reagents fresh before use.

Sample Preparation

- **Plasma Collection:** Collect whole blood into tubes containing an anticoagulant (e.g., EDTA or heparin).
- **Centrifugation:** Centrifuge the blood samples at 1000 x g for 15 minutes within 30 minutes of collection.[\[11\]](#)

- Aliquoting: Carefully aspirate the plasma supernatant and transfer it to a clean tube.
- Dilution: Dilute the plasma samples with Assay Diluent. A recommended starting dilution is 1:2.[3][10]
- Storage: Assay the samples immediately or aliquot and store at -20°C or -80°C for later use. Avoid repeated freeze-thaw cycles.[11]

Assay Procedure

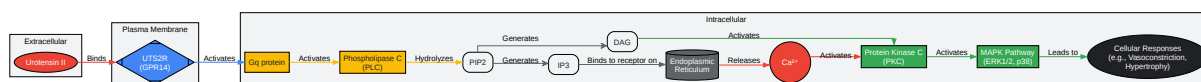
- Bring all reagents and samples to room temperature before use.
- Add 100 µL of Standard or diluted sample to the appropriate wells of the pre-coated microplate.
- Add 100 µL of the prepared Biotinylated Peptide to each well.
- Cover the plate with a plate sealer and incubate for 2.5 hours at room temperature on an orbital shaker.[3][10]
- Wash the plate four times with 300 µL of Wash Buffer per well. After the last wash, invert the plate and blot it dry on absorbent paper.
- Add 100 µL of the prepared HRP-Streptavidin solution to each well.
- Cover the plate and incubate for 45 minutes at room temperature.[3][10]
- Repeat the wash step as described in step 5.
- Add 100 µL of TMB One-Step Substrate Reagent to each well.
- Incubate the plate for 30 minutes at room temperature in the dark.[3][10]
- Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[3][10]
- Read the optical density (OD) of each well at 450 nm within 30 minutes of adding the Stop Solution.

Data Analysis

- Calculate the average OD for each set of duplicate standards and samples.
- Subtract the average OD of the zero standard (0 ng/mL) from the average OD of all other standards and samples.
- Create a standard curve by plotting the mean OD for each standard concentration on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
- Interpolate the U-II concentration in the samples from the standard curve.
- Multiply the interpolated concentration by the sample dilution factor to obtain the final U-II concentration in the original plasma sample.

Visualizations

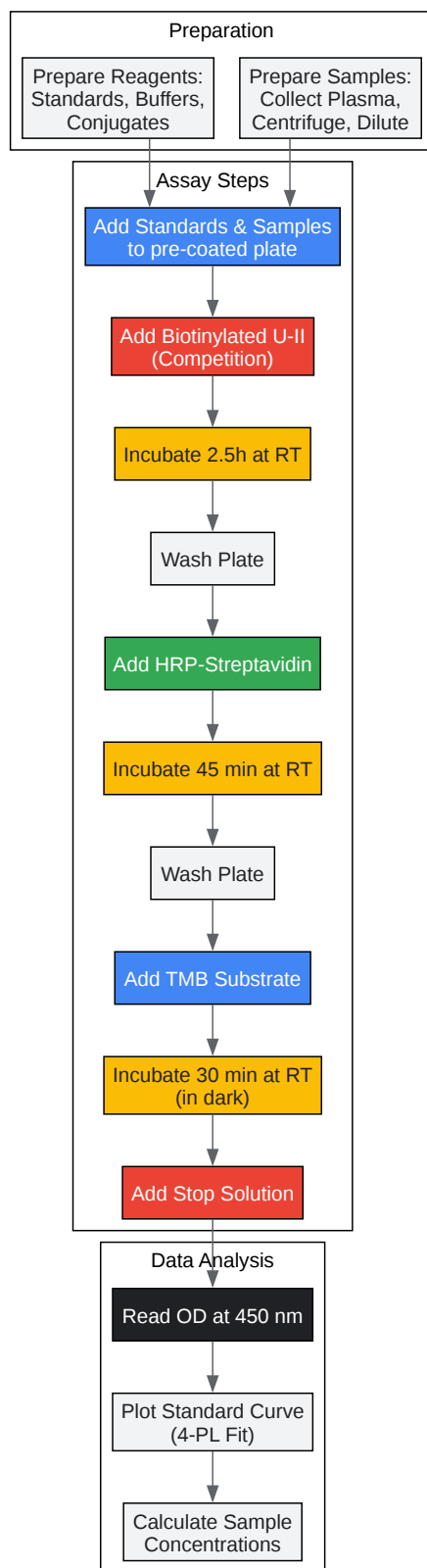
Urotensin II Signaling Pathway



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Caption: Urotensin II signaling cascade.

Mouse Urotensin II ELISA Workflow



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Caption: Competitive ELISA workflow for mouse U-II.

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